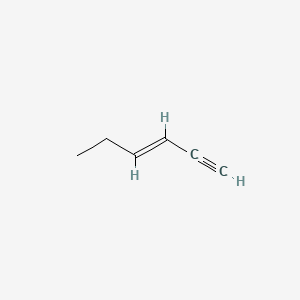
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of an indole ring system and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Propan-2-Amine Group: This can be achieved through reductive amination, where the indole derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxindole derivatives: from oxidation.
Alkylamines: from reduction.
Nitrated, sulfonated, or halogenated indoles: from substitution.
Applications De Recherche Scientifique
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.
Industry
- Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The indole ring might play a role in binding to specific sites, while the amine group could participate in hydrogen bonding or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine: A stereoisomer with different biological activity.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethanamine: Lacks the propan-2-amine group, leading to different chemical properties.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-1-amine: Different positioning of the amine group affects its reactivity.
Uniqueness
- The specific stereochemistry and functional groups of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride confer unique properties, making it distinct in terms of reactivity and potential applications.
Propriétés
Formule moléculaire |
C12H20Cl2N2 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
(2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9(13)7-10-3-4-12-11(8-10)5-6-14(12)2;;/h3-4,8-9H,5-7,13H2,1-2H3;2*1H/t9-;;/m1../s1 |
Clé InChI |
KMLKRIMOOZAHOA-KLQYNRQASA-N |
SMILES isomérique |
C[C@H](CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
SMILES canonique |
CC(CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




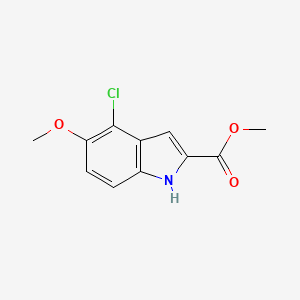
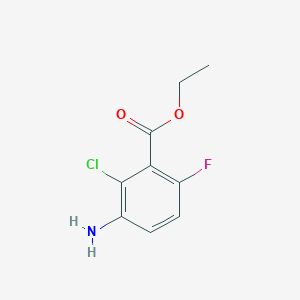
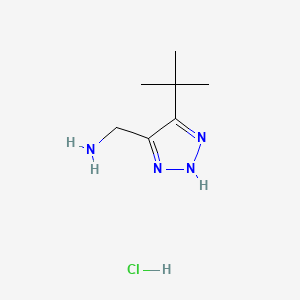
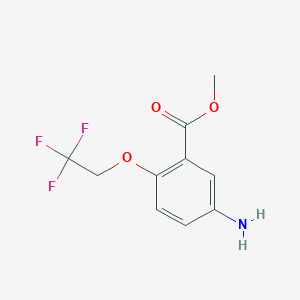
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
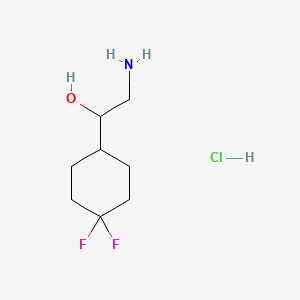

![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
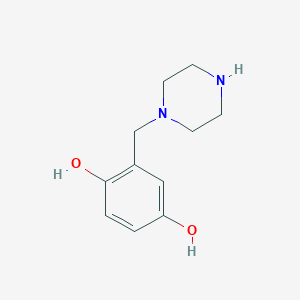
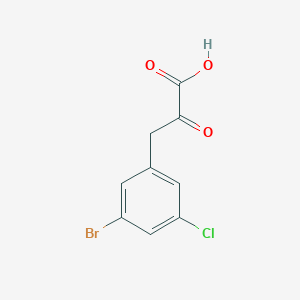
aminehydrochloride](/img/structure/B13578363.png)
